Reduced Lipophilicity: AlogP 1.29 vs LogP 2.07 for Des‑Hydroxymethyl Analog
The 3‑methanol group in 2‑amino‑4‑(trifluoromethyl)pyridine‑3‑methanol lowers its AlogP to 1.29 , compared with a logP of 2.07 for the des‑hydroxymethyl analog 2‑amino‑4‑(trifluoromethyl)pyridine . This 0.78 log‑unit decrease translates to significantly reduced lipophilicity.
| Evidence Dimension | Lipophilicity (logP/AlogP) |
|---|---|
| Target Compound Data | AlogP 1.29 |
| Comparator Or Baseline | 2‑Amino‑4‑(trifluoromethyl)pyridine, logP 2.07 |
| Quantified Difference | Δ = −0.78 log units |
| Conditions | Predicted/calculated values; Aladdin database and chem960.com |
Why This Matters
Lower lipophilicity improves aqueous solubility and reduces non‑specific binding, critical for lead optimization.
